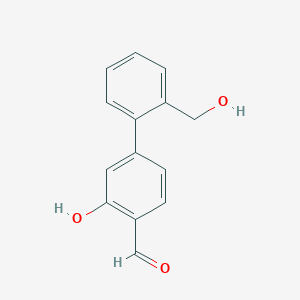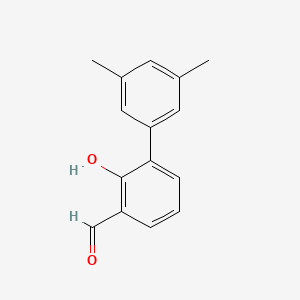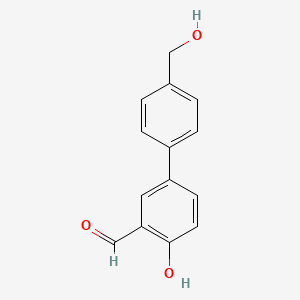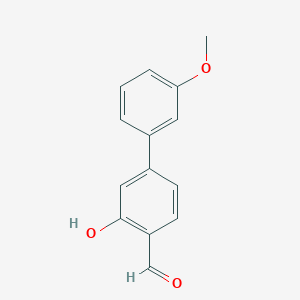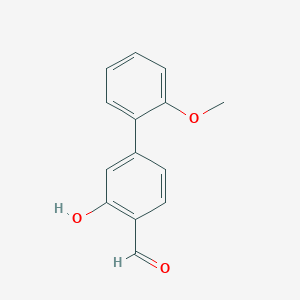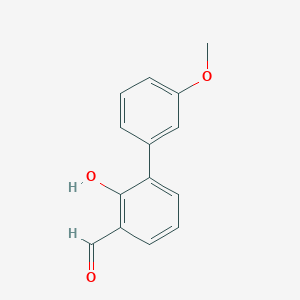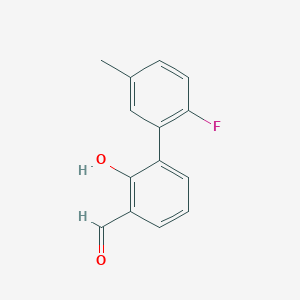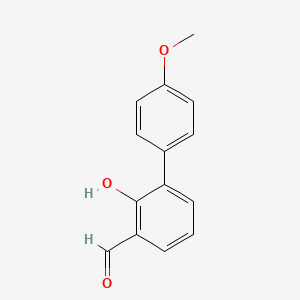
2-Formyl-6-(4-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(4-methoxyphenyl)phenol, 95% (2-FMPP) is an organic compound belonging to the phenol family, which is composed of a phenol ring and a formyl group. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 266-270°C. 2-FMPP is insoluble in water, but is soluble in most organic solvents and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used in various scientific research applications due to its ability to act as a catalyst in chemical reactions and its wide range of solubility. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used as an intermediate in the production of polymers and other materials.
Mécanisme D'action
2-Formyl-6-(4-methoxyphenyl)phenol, 95% acts as a catalyst in chemical reactions by providing an electron-rich environment. This electron-rich environment facilitates the transfer of electrons between molecules, allowing for the formation of new bonds and the formation of new products.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and to have antioxidant properties. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have anti-cancer effects and to have the potential to be used as an anti-tumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages of using 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is its wide range of solubility, which allows it to be used in a variety of applications. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is relatively non-toxic and is relatively easy to handle. However, its low boiling point means that it can easily evaporate, making it difficult to store and use for long periods of time.
Orientations Futures
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has the potential to be used in a variety of applications, including in the synthesis of pharmaceuticals, in the production of polymers and other materials, and in the treatment of diseases. Additionally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used as an anti-tumor agent. Finally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used in the synthesis of other organic compounds and materials.
Méthodes De Synthèse
The synthesis of 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is typically achieved through the reaction of 4-methoxyphenol and formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atmospheres. The reaction is typically complete within 4-6 hours, and the resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWASMIZRNDRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685082 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-07-2 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


